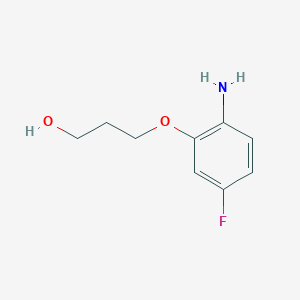

3-(2-Amino-5-fluorophenoxy)propan-1-ol

Beschreibung

3-(2-Amino-5-fluorophenoxy)propan-1-ol is a propanol derivative featuring a phenoxy backbone substituted with an amino (-NH₂) group at the 2-position and a fluorine atom at the 5-position. The compound’s structure combines hydrophilic (amino, hydroxyl) and moderately lipophilic (fluorine, phenyl) moieties, making it a versatile candidate for pharmaceutical and agrochemical applications.

Eigenschaften

Molekularformel |

C9H12FNO2 |

|---|---|

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

3-(2-amino-5-fluorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H12FNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |

InChI-Schlüssel |

FVUNJBVVIPFOFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)OCCCO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Initial Reactions

The synthesis typically begins with 3-fluorobenzaldehyde as the aromatic substrate. This compound undergoes a Grignard reaction with an appropriate alkyl halide to form an intermediate alcohol, designated as compound (13) in the literature. The Grignard reagent is prepared by reacting ethyl halide with magnesium in an ether solvent such as tetrahydrofuran under inert atmosphere. The reaction temperature is controlled between 0 to 10°C during addition, then allowed to proceed at ambient temperature for several hours to ensure completion.

Oxidation to 3-Halopropiophenone

The intermediate alcohol (13) is oxidized to 3-halopropiophenone (14) using Jones reagent (chromium trioxide in sulfuric acid) in acetone as the solvent. The oxidation is carried out at low temperature (0 to 10°C) to control reaction rate and selectivity. After completion (2 to 4 hours), acetone is removed, and the reaction mixture is extracted with organic solvents such as methylene chloride (preferred), chloroform, ethyl acetate, or toluene. The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the ketone intermediate.

Nitration to 5-Halo-2-nitropropiophenone

The ketone intermediate (14) undergoes nitration to form 5-halo-2-nitropropiophenone (15). The nitrating agent is typically a mixture of nitric acid and sulfuric acid or fuming nitric acid, with fuming nitric acid preferred for higher selectivity. The nitration is performed at low temperature (-5 to 5°C) with or without solvent, and the reaction duration ranges from 6 to 10 hours depending on batch size. At the end of nitration, the reaction mixture is poured into ice or ice-water to precipitate the nitro compound, which is then extracted with solvents such as methylene chloride or chloroform, washed, and isolated.

Protection and Deprotection Steps

The nitro compound (15) can be converted to 5-protected or unprotected propiophenone derivatives. Protection is typically achieved by treating the compound with alkoxides such as methanolic sodium hydroxide or sodium hydroxide in ethyl alcohol to install methoxy or ethoxy groups at the 5-position. The reaction is conducted at 0 to 10°C for 2 to 5 hours, followed by acidification to pH 2-4 and solvent removal. Extraction with methylene chloride and washing yields the protected derivatives, which are sufficiently pure for subsequent steps.

Data Table Summarizing Key Reaction Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Time (hrs) | Solvent(s) | Notes |

|---|---|---|---|---|---|---|

| 1. Grignard Reaction | 3-Fluorobenzaldehyde + ethyl halide | Mg in THF or ether | 0 to 10 | Several | THF or ether | Inert atmosphere, quench with NH4Cl solution |

| 2. Oxidation | Alcohol (13) | Jones reagent (CrO3/H2SO4) in acetone | 0 to 10 | 2 to 4 | Acetone, then DCM preferred | Extraction and drying steps included |

| 3. Nitration | 3-Halopropiophenone (14) | Fuming nitric acid or HNO3/H2SO4 mixture | -5 to 5 | 6 to 10 | Optional solvent | External cooling, precipitation in ice |

| 4. Protection | Nitro compound (15) | Methanolic sodium hydroxide or NaOH in EtOH | 0 to 10 | 2 to 5 | Methanol or ethanol | Acidify to pH 2-4, extraction with DCM |

| 5. Reduction & Amination | Protected nitro derivative | Catalytic hydrogenation or chemical reductants | Ambient | Variable | Appropriate solvents | Converts nitro to amino group |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-5-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

Oxidation: The major products include 3-(2-Amino-5-fluorophenoxy)propan-1-one or 3-(2-Amino-5-fluorophenoxy)propanal.

Reduction: The major product is 3-(2-Amino-5-fluorophenoxy)propan-1-amine.

Substitution: The major products depend on the substituent introduced, such as 3-(2-Amino-5-iodophenoxy)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-5-fluorophenoxy)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-5-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on aromatic ring substitutions and propanol-chain modifications:

Table 1: Structural Comparison of Key Propan-1-ol Derivatives

Key Observations :

- Electron Effects: The amino group (-NH₂) in the target compound is electron-donating, while fluorine (-F) is electron-withdrawing, creating a polarized aromatic system. This contrasts with bromine (-Br) in , which is strongly electron-withdrawing, or methyl (-CH₃) in , which is electron-donating.

- Hydrogen Bonding: The -NH₂ and -OH groups enhance solubility in polar solvents compared to nonpolar analogs like 3-(2-isopropyl-5-methylphenoxy)propan-1-ol .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Findings :

Implications for Target Compound :

- High-yield protocols for brominated analogs suggest that similar reductive methods could be adapted for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Amino-5-fluorophenoxy)propan-1-ol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. For example:

- Route 1 : Reacting 2-amino-5-fluorophenol with propane-1,3-diol derivatives under basic conditions (e.g., NaH or K₂CO₃) to facilitate ether bond formation .

- Route 2 : Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple propanol derivatives with fluorophenol precursors, ensuring stereochemical control .

- Key parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and inert atmosphere to prevent oxidation of the amino group.

Q. Which analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenoxy group (e.g., aromatic proton splitting patterns) and propanol backbone .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₁₁FNO₂ = 200.19 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity, critical for biological assays .

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the compound’s stability and reactivity?

- Answer : Fluorine at the para position enhances aromatic ring stability via electron-withdrawing effects, reducing susceptibility to electrophilic substitution. This increases shelf-life but may slow nucleophilic reactions at the phenoxy oxygen . Comparative studies with chloro/bromo analogs show fluorine’s unique balance of lipophilicity and metabolic resistance .

Advanced Research Questions

Q. What role does stereochemistry play in the compound’s biological activity, and how can enantiomers be resolved?

- Methodological Answer :

- The (R)- and (S)-enantiomers exhibit divergent binding affinities to targets like G-protein-coupled receptors. For example, (R)-enantiomers of similar compounds show 10-fold higher enzyme inhibition .

- Resolution Methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic kinetic resolution with lipases .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to serotonin receptors (5-HT₃), leveraging the fluorophenoxy group’s π-π stacking with aromatic residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrogen bonds between the amino group and Asp155 .

Q. What strategies address contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .

- Substituent-Specific Effects : For example, replacing bromine with fluorine in analogs reduces off-target kinase inhibition but enhances selectivity for monoamine oxidases .

Q. What are the challenges in scaling synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry of starting materials (e.g., 1:1.2 molar ratio of phenol to propanol derivative) to minimize di-ether byproducts .

- Scale-Up Tools : Transition from batch reactors to continuous flow systems improves heat transfer and reduces reaction time (e.g., 30% yield increase at 100 g scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.